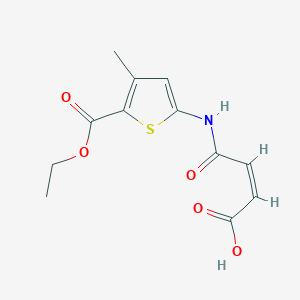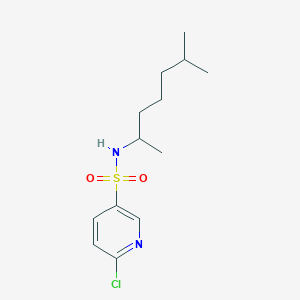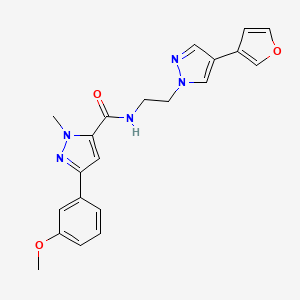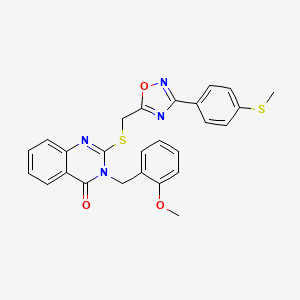
(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the presence of an amino group and a carboxylic acid group could make the compound reactive with both acids and bases . The compound might also undergo reactions specific to thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like carboxylic acids and amines would likely make the compound soluble in water . Its exact properties could be determined experimentally using various analytical techniques.Aplicaciones Científicas De Investigación
Luminescent Molecular Crystals Synthesis
The compound (Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has been utilized in the synthesis of highly stable luminescent molecular crystals. These organic molecular crystals exhibit highly stable photoluminescence at ambient conditions, highlighting their potential for use in materials science and photonic applications. The stability and luminescent properties of these crystals, established over 10 years of exploitation, suggest significant applications in creating durable photoluminescent materials (Zhestkij et al., 2021).
Neuroprotective Agents
Another crucial area of research involves the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds have been identified as the most potent inhibitors of the enzyme to date, indicating significant potential as neuroprotective agents. Their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in primary cultures of cultured human peripheral blood monocyte-derived macrophages points to their potential in treating neurodegenerative diseases (Drysdale et al., 2000).
Analgesic Activity
Research has also explored the synthesis and analgesic activity of substituted 4-(Het)aryl-4-oxo-2-thienylaminobut-2-enoic acids. By interacting 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with Gewald 2-aminothiophenes, a series of compounds was synthesized, all found to exhibit analgesic activity at levels at or above reference compounds. This work suggests the potential for developing new analgesic drugs based on this molecular framework (Shipilovskikh et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(17)11-7(2)6-9(19-11)13-8(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGBYOULJYWIFM-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C\C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((5-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)



![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)